
5-(Azetidin-1-yl)thiophene-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Azetidin-1-yl)thiophene-2-carbaldehyde is a heterocyclic compound that features both an azetidine ring and a thiophene ring. The presence of these two rings makes it a compound of interest in various fields of chemistry and pharmacology. Thiophene derivatives, in particular, are known for their diverse biological activities and applications in material science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the cycloaddition of 1,4-dithiane-2,5-diol with ynals to produce 2-substituted thiophene-3-carbaldehyde . The azetidine ring can then be introduced through nucleophilic substitution reactions.
Industrial Production Methods
While specific industrial production methods for 5-(Azetidin-1-yl)thiophene-2-carbaldehyde are not well-documented, the general approach would involve scalable versions of the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
5-(Azetidin-1-yl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products
Oxidation: Thiophene-2-carboxylic acid derivatives.
Reduction: Thiophene-2-methanol derivatives.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
5-(Azetidin-1-yl)thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Potential use in the development of new pharmaceuticals due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of 5-(Azetidin-1-yl)thiophene-2-carbaldehyde largely depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but it often involves the modulation of biochemical pathways related to its structural components .
Comparación Con Compuestos Similares
Similar Compounds
Thiophene-2-carbaldehyde: Lacks the azetidine ring but shares the thiophene core.
5-Chlorothiophene-2-carbaldehyde: Similar structure with a chlorine substituent instead of the azetidine ring.
5-Bromothiophene-2-carbaldehyde: Similar structure with a bromine substituent instead of the azetidine ring.
Uniqueness
5-(Azetidin-1-yl)thiophene-2-carbaldehyde is unique due to the presence of both the azetidine and thiophene rings. This dual-ring structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H9NOS |
|---|---|
Peso molecular |
167.23 g/mol |
Nombre IUPAC |
5-(azetidin-1-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C8H9NOS/c10-6-7-2-3-8(11-7)9-4-1-5-9/h2-3,6H,1,4-5H2 |
Clave InChI |
YONMJTCSSOPBPQ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C1)C2=CC=C(S2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


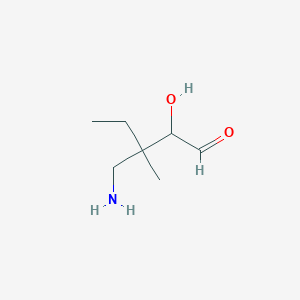
![N-[2-(1,1-Dioxo-1lambda6-thiomorpholin-2-yl)ethyl]acetamide](/img/structure/B13174571.png)
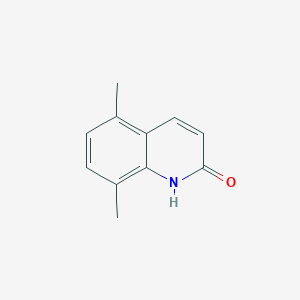

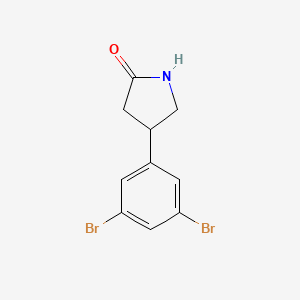
![tert-butyl N-[4-amino-3-(trifluoromethyl)butyl]carbamate](/img/structure/B13174598.png)
![Ethyl 1-oxa-5-thiaspiro[2.5]octane-2-carboxylate 5,5-dioxide](/img/structure/B13174602.png)
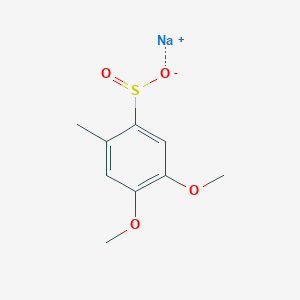
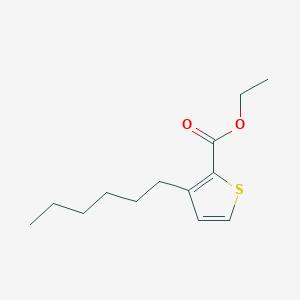
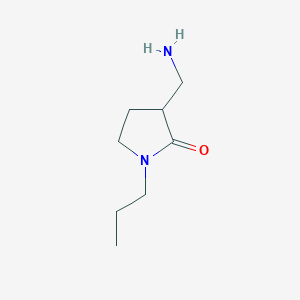

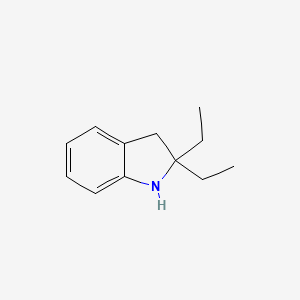
![1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-3-methylcyclopentan-1-ol](/img/structure/B13174633.png)

